5-benzyl-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one
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Overview
Description
5-benzyl-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one is a heterocyclic compound that features a unique fusion of pyrazolo and pyrazinone rings. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of both benzyl and thiophene groups enhances its chemical reactivity and biological activity, making it a versatile molecule for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-benzyl-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Formation of the Pyrazolo Ring: This step often involves the cyclization of a hydrazine derivative with an appropriate diketone or ketoester under acidic or basic conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the pyrazolo intermediate.
Formation of the Pyrazinone Ring: This involves the cyclization of the intermediate with a suitable reagent, such as a dihalide, under conditions that promote ring closure.
Introduction of the Thiophene Group: The thiophene moiety is typically introduced through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid and a halogenated intermediate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can target the pyrazinone ring, potentially converting it to a dihydropyrazinone derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyrazinone derivatives.
Substitution: Various alkylated, acylated, or sulfonated derivatives.
Scientific Research Applications
Chemistry
In chemistry, 5-benzyl-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
Biologically, this compound has shown potential as an inhibitor of certain enzymes and receptors. Its ability to interact with biological macromolecules makes it a candidate for drug development, particularly in the fields of oncology and infectious diseases.
Medicine
In medicinal chemistry, derivatives of this compound are being investigated for their anti-inflammatory, anticancer, and antimicrobial properties. The presence of the pyrazolo and pyrazinone rings is crucial for binding to specific biological targets, enhancing its therapeutic potential.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as organic semiconductors and light-emitting diodes (LEDs)
Mechanism of Action
The mechanism of action of 5-benzyl-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor-mediated pathways, it can act as an agonist or antagonist, modulating signal transduction processes.
Comparison with Similar Compounds
Similar Compounds
5-benzyl-2-(furan-2-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one: Similar structure but with a furan ring instead of thiophene.
5-benzyl-2-(pyridin-2-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one: Contains a pyridine ring, offering different electronic properties.
5-benzyl-2-(phenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one: Features a phenyl group, affecting its reactivity and biological activity.
Uniqueness
The uniqueness of 5-benzyl-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one lies in the presence of the thiophene ring, which imparts distinct electronic properties and enhances its reactivity. This makes it particularly valuable in applications requiring specific electronic characteristics, such as in organic electronics and as enzyme inhibitors.
By understanding the synthesis, reactions, applications, and mechanisms of action of this compound, researchers can further explore its potential in various scientific and industrial fields.
Properties
IUPAC Name |
5-benzyl-2-thiophen-2-ylpyrazolo[1,5-a]pyrazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3OS/c21-17-15-11-14(16-7-4-10-22-16)18-20(15)9-8-19(17)12-13-5-2-1-3-6-13/h1-11H,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEHMPIVABKRUQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CN3C(=CC(=N3)C4=CC=CS4)C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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